N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a bromophenyl group, a chloro group, and a tetrazole ring
Preparation Methods
The synthesis of N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Bromination and Chlorination: The bromophenyl and chloro groups are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or thionyl chloride.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the tetrazole derivative with an appropriate acid chloride or anhydride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using potassium permanganate, while reduction can be achieved using lithium aluminum hydride.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide can be compared with other similar compounds, such as:
N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide: This compound has a similar structure but with different positions of the chloro and tetrazole groups, which may result in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9BrClN5O |
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Molecular Weight |
378.61 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H9BrClN5O/c15-9-2-1-3-11(6-9)18-14(22)12-5-4-10(16)7-13(12)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
OLFGTYONWWTRHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Origin of Product |
United States |
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